

Application Note: Recrystallization Protocol for 2-Amino-4-chloronicotinaldehyde

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Compound of Interest

Compound Name: 2-Amino-4-chloronicotinaldehyde

Cat. No.: B580197

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This document provides a detailed protocol for the purification of **2-Amino-4-chloronicotinaldehyde** via recrystallization. The protocol is based on the physicochemical properties of the target compound and its structural analogs.

Introduction

2-Amino-4-chloronicotinaldehyde is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and materials science. Achieving high purity of this compound is crucial for its intended use. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This protocol outlines a systematic approach to the recrystallization of **2-Amino-4-chloronicotinaldehyde**, including solvent selection, experimental procedure, and purity assessment.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of **2-Amino-4-chloronicotinaldehyde** and related compounds is presented below.

Property	2-Amino-4-chloronicotinaldehyde	2-Amino-5-chloronicotinaldehyde (Isomer)	2-Amino-4-chlorophenol (Analog)
Molecular Formula	C ₆ H ₅ ClN ₂ O	C ₆ H ₅ ClN ₂ O	C ₆ H ₅ ClNO
Molecular Weight	156.57 g/mol	156.57 g/mol	143.57 g/mol
Physical Form	Solid[1]	Crystalline Solid	Crystalline Solid
Melting Point	Not explicitly reported. Estimated to be in a similar range to its isomer and analog.	169-171 °C[2]	137-141 °C[2]
Purity (Commercial)	97%[1]	-	-
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C[1]	-	-

Solubility Data (Qualitative)

Specific quantitative solubility data for **2-Amino-4-chloronicotinaldehyde** is not readily available. However, based on the solubility of its structural components (aminopyridine, chloropyridine, and nicotinaldehyde), a qualitative solubility profile can be inferred.

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble to soluble	The amino and aldehyde groups can form hydrogen bonds with water.
Methanol / Ethanol	Soluble	Polar protic solvents are likely to dissolve the compound.
Acetone	Soluble	A polar aprotic solvent that can interact with the polar functional groups.
Ethyl Acetate	Moderately soluble	A less polar solvent, may require heating for significant dissolution.
Dichloromethane	Sparingly soluble	A nonpolar solvent, likely a poor choice for dissolution.
Hexane / Heptane	Insoluble	Nonpolar solvents are unlikely to dissolve the polar compound.

Note: Experimental determination of solubility in a small scale is highly recommended before proceeding with the bulk recrystallization.

Experimental Protocol: Cooling Recrystallization

This protocol describes a standard cooling recrystallization procedure. The choice of solvent is critical and should be determined through preliminary small-scale solubility tests. Ethanol is suggested as a starting point due to its favorable properties for dissolving similar compounds.

Materials and Equipment:

- Crude **2-Amino-4-chloronicotinaldehyde**
- Selected recrystallization solvent (e.g., Ethanol, 95%)
- Erlenmeyer flasks

- Heating mantle or hot plate with a water/oil bath
- Magnetic stirrer and stir bar
- Buchner funnel and flask
- Filter paper
- Vacuum source
- Spatula
- Glass rod
- Melting point apparatus

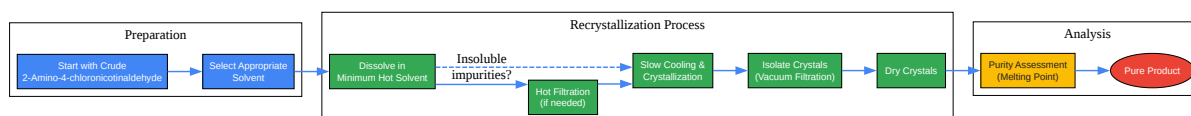
Procedure:

- Solvent Selection:
 - Place a small amount (e.g., 10-20 mg) of the crude **2-Amino-4-chloronicotinaldehyde** into a small test tube.
 - Add the chosen solvent dropwise at room temperature, observing for dissolution.
 - If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.
 - A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
- Dissolution:
 - Place the crude **2-Amino-4-chloronicotinaldehyde** into an Erlenmeyer flask.
 - Add a minimal amount of the selected solvent to the flask.
 - Gently heat the mixture while stirring until the solvent begins to boil.

- Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
- Hot Filtration (if necessary):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
 - Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heating source.
 - Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
- Crystallization:
 - Remove the flask containing the clear, hot solution from the heat source.
 - Cover the flask with a watch glass or beaker to prevent solvent evaporation and contamination.
 - Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
 - Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly.
 - Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.
 - Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
 - Use a spatula to transfer any remaining crystals from the flask.

- Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.
- Keep the vacuum on for a few minutes to pull air through the crystals and aid in drying.
- Drying:
 - Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
 - Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50°C) until a constant weight is achieved.
- Purity Assessment:
 - Determine the melting point of the recrystallized product. A sharp melting point close to the literature value of a similar isomer (169-171 °C) indicates high purity.
 - Calculate the percent recovery.

Workflow Diagram



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